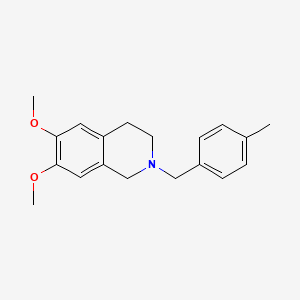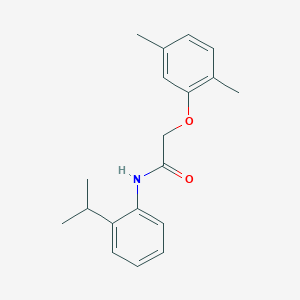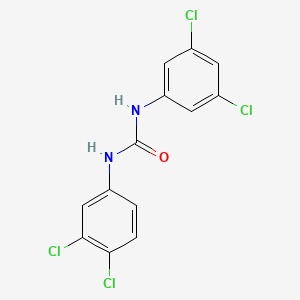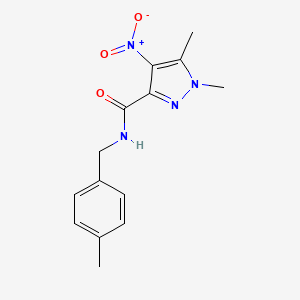![molecular formula C12H15NO4S B5699154 N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)
N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide, also known as TAT-NBS, is a chemical compound that has been extensively studied for its potential in various scientific research applications. It is a small molecule that is capable of crossing the blood-brain barrier, making it an attractive candidate for neurological research. In
Mecanismo De Acción
N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide works by inhibiting the activity of enzymes called histone deacetylases (HDACs). HDACs are responsible for removing acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDAC activity, N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide can alter gene expression patterns, leading to changes in cellular function.
Biochemical and Physiological Effects:
N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has been shown to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has been shown to increase the acetylation of histones, leading to changes in gene expression. N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has also been shown to increase the levels of proteins involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has a number of advantages for use in lab experiments. It is a small molecule that is capable of crossing the blood-brain barrier, making it suitable for neurological research. It is also relatively easy to synthesize in large quantities with high purity. However, there are also limitations to the use of N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide in lab experiments. It is a relatively new compound, and its long-term effects on cellular function are not yet fully understood. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide. One area of research is in the development of N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide-based therapies for neurological disorders. Another area of research is in the development of N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide-based therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide and its long-term effects on cellular function.
Métodos De Síntesis
The synthesis of N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide involves the reaction of N-(4-aminophenyl)acetamide with butane-2,3-dione and p-toluenesulfonyl chloride in the presence of triethylamine. The reaction yields N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide as a white solid with a purity of over 95%. The synthesis method has been optimized to produce N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide in large quantities and with high purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of neurology. N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has been shown to be capable of crossing the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has also been studied for its potential in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[4-(3-oxobutylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(14)7-8-18(16,17)12-5-3-11(4-6-12)13-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNFVYNLDQZIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)

methanone](/img/structure/B5699089.png)

![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)

![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)




![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)